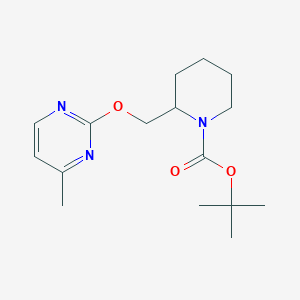
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C16H25N3O3
- Molecular Weight: 307.39 g/mol
- CAS Number: 1261230-13-0
- Boiling Point: Approximately 431.2 °C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an inhibitor of various kinases, particularly those involved in cancer and autoimmune diseases. The following sections detail specific findings related to its activity.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For instance, the introduction of different substituents on the pyrimidine ring has been shown to enhance potency against specific targets.
Table 1: Summary of SAR Findings
| Compound Variant | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| Compound A | -CH3 | 50 nM | ITK |
| Compound B | -Cl | 30 nM | BTK |
| Compound C | -F | 45 nM | ERK5 |
Pharmacological Studies
-
Inhibition of Kinases:
- The compound has been evaluated for its inhibitory effects on Tec family kinases, particularly interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK). These kinases are critical in the signaling pathways of hematopoietic malignancies and autoimmune disorders.
- A study demonstrated that certain derivatives exhibited potent inhibition with IC50 values in the nanomolar range, suggesting strong potential as therapeutic agents against related diseases .
-
Antiproliferative Activity:
- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with a specific aryl substitution displayed significant antiproliferative effects against ITK-high Jurkat and CEM cell lines .
- The selectivity of these compounds for ITK over other kinases was also assessed, highlighting their potential for targeted therapy.
Case Studies
Case Study 1: ITK and BTK Inhibition
In a comprehensive study focusing on new small molecules targeting ITK and BTK, several derivatives of the compound were synthesized and evaluated. Compounds with methyl and chloro substitutions showed enhanced potency compared to the parent compound. The most active derivatives achieved IC50 values below 50 nM against both ITK and BTK, indicating their promise as therapeutic candidates for hematological malignancies .
Case Study 2: Pharmacokinetic Properties
A pharmacokinetic study involving mouse models revealed that certain derivatives had favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated an oral bioavailability of approximately 42%, which is significant for further development into clinical candidates .
Propiedades
IUPAC Name |
tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSTGNHJYEUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














